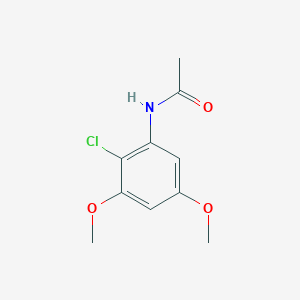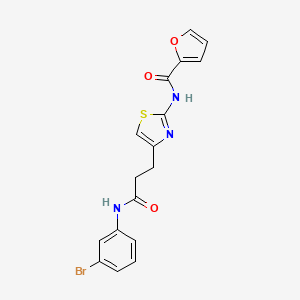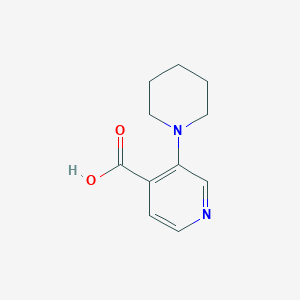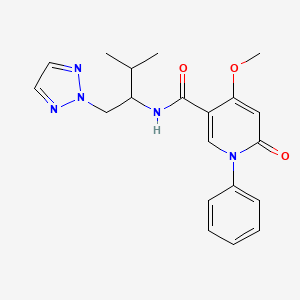
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide
Overview
Description
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide, commonly known as CDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDA is a derivative of the phenethylamine class of compounds and is structurally similar to mescaline, a psychoactive substance found in certain cacti.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives have been synthesized and studied for their chemical properties and potential applications. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, which involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to various compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Nikonov et al., 2016).
Environmental and Agricultural Research
Studies have examined the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into their environmental impact and potential health risks. These herbicides, including acetochlor, alachlor, and butachlor, have been shown to undergo complex metabolic pathways leading to products that may have carcinogenic properties. Understanding these pathways is crucial for assessing the risks associated with exposure to these chemicals and for developing safer agricultural practices (Coleman et al., 2000).
Analytical Chemistry Applications
The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples illustrates the application of N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives in analytical chemistry. These probes, including derivatives of N-(2-aminooxy-3,5-dimethoxy-phenyl)-acetamide, offer improved sensitivity and specificity for detecting pollutants and may contribute to better environmental monitoring and protection (Houdier et al., 2000).
Pharmacological Research
In pharmacological research, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer drug through molecular docking analysis highlight the potential medical applications of N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives. These compounds show promise in targeting specific cancer receptors and may lead to the development of new anticancer therapies (Sharma et al., 2018).
properties
IUPAC Name |
N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNQSBFLDLKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2730552.png)
![2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730555.png)
![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)


![[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid](/img/structure/B2730561.png)

![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)
![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)